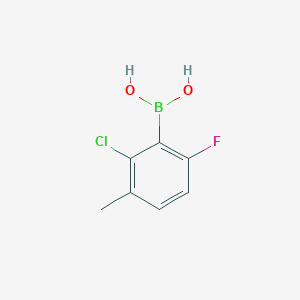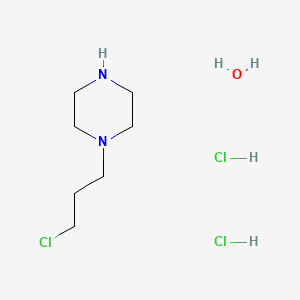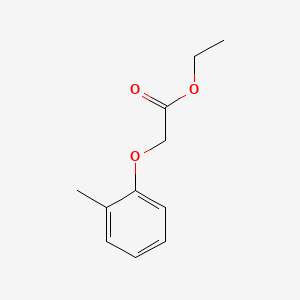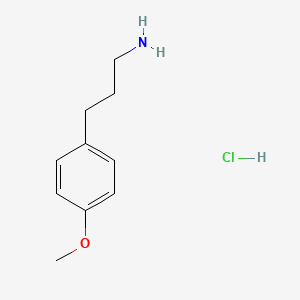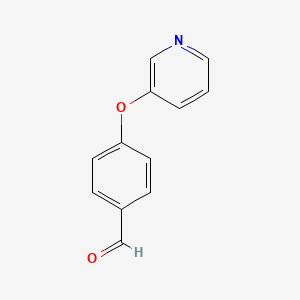
4-(Pyridin-3-yloxy)benzaldehyde
概要
説明
“4-(Pyridin-3-yloxy)benzaldehyde” is a chemical compound with the CAS Number: 87626-41-3 . It has a molecular weight of 199.21 . The IUPAC name for this compound is 4-(3-pyridinyloxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for “4-(Pyridin-3-yloxy)benzaldehyde” is 1S/C12H9NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-9H . This code represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “4-(Pyridin-3-yloxy)benzaldehyde” are not available, pyridine derivatives are known to undergo various chemical reactions. For instance, pyridin-3-ol reacts at the oxygen atom .Physical And Chemical Properties Analysis
“4-(Pyridin-3-yloxy)benzaldehyde” is a solid compound .科学的研究の応用
Photophysical Properties and Charge Transfer
A study by Altinolcek et al. (2021) explored the photophysical properties and intramolecular charge transfer (ICT) characteristics of carbazole-based D-π-A molecules, including a comparison with closely related structures such as 4-(Pyridin-3-yloxy)benzaldehyde derivatives. This research underscores the compound's utility in tuning chemical structures to achieve targeted photophysical properties, particularly in light of its influence on ICT behavior and potential applications in materials science (Altinolcek et al., 2021).
Electrocatalytic Activity
Lu et al. (2014) investigated the electrocatalytic activity of a polymerized pyrrole derivative on a platinum electrode for benzyl alcohol oxidation. Their findings reveal the compound's significant electrocatalytic efficiency, offering insights into its applications in electrochemical processes and the development of catalytic materials (Lu et al., 2014).
Chemosensors for pH Discrimination
Dhawa et al. (2020) synthesized fluorescent chemosensors based on derivatives including 4-(Pyridin-3-yloxy)benzaldehyde for pH monitoring. These compounds effectively discriminate between normal cells and cancer cells by exploiting pH differences, highlighting their potential in biomedical diagnostics and research (Dhawa et al., 2020).
Aerobic Alcohol Oxidation Catalysis
Steinhoff et al. (2004) described the use of a pyridine catalyst system for the selective aerobic oxidation of benzyl alcohol to benzaldehyde, detailing a mechanistic understanding that could inform the development of efficient catalytic processes for organic synthesis (Steinhoff et al., 2004).
Molecular Packing and Intermolecular Interactions
Percino et al. (2014) synthesized a novel compound from a condensation reaction involving 4-(Pyridin-3-yloxy)benzaldehyde. The study focused on the compound's crystallization forms, molecular structures, and optical properties, providing valuable data for the design of materials with specific solid-state properties (Percino et al., 2014).
Safety and Hazards
特性
IUPAC Name |
4-pyridin-3-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZCKMVWWJJZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405472 | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)benzaldehyde | |
CAS RN |
87626-41-3 | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

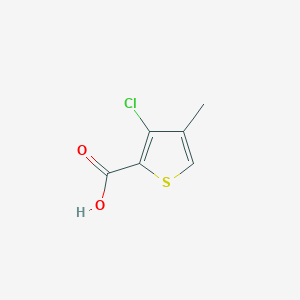
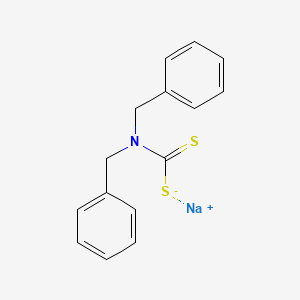
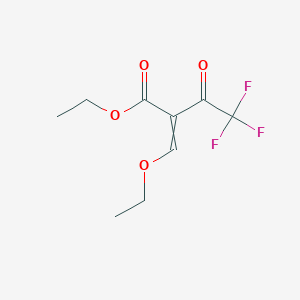
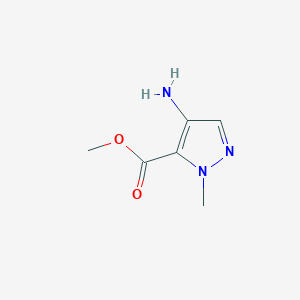
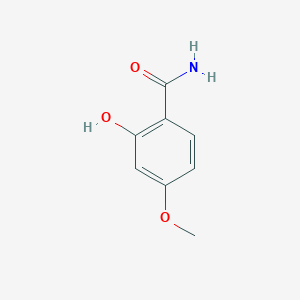
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)
